molecular formula C12H11NO4S B3840829 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide

2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide

Cat. No. B3840829
M. Wt: 265.29 g/mol
InChI Key: LCQUCNVICQKZSB-GHXNOFRVSA-N
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Description

2-Benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide is a chemical compound that is widely used in the synthesis of various carbo- and heterocyclic structures . It is a promising substrate for the assembly of fused polycyclic nitrosulfolane derivatives .


Synthesis Analysis

The synthesis of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide involves condensation reactions between 3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide and aromatic aldehydes . The reactions of this compound with dimedone were used to synthesize a series of tricyclic compounds containing fused nitrosulfolane and octahydrochromenone rings .


Molecular Structure Analysis

The structural features of the obtained polycyclic compounds were established on the basis of IR and NMR spectra, as well as X-ray structural analysis .


Chemical Reactions Analysis

This compound reacts with acyclic CH acids (acetylacetone, diethyl malonate, and its derivatives) according to the 1,4-addition pattern . Reactions of the title compound with cyclohexane-1,3-dione and 5,5-dimethylcyclohexane-1,3-dione (dimedone) were complicated by subsequent intramolecular heterocyclization leading to thieno [3,2- b ]chromene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its UV spectrum, λ max, nm (log ε): 260 (4.02), 406 (4.40). Its 1 H NMR spectrum, δ, ppm (J, Hz): 2.49 (3Н, t, 5J = 2.0, CH 3); 3.81 (3Н, s, CH 3 O); 4.58 (2Н, q, 5J = 2.0, СН 2); 7.68 (1H, s, HC=); 7.06 (2Н, d, 3J = 8.9, H Ar); 7.94 (2Н, d, 3J = 8.9, H Ar). Its 13 C NMR spectrum, δ, ppm: 13.8 (CH 3); 54.4 (С-5); 56.2 (CH 3 O); 137.5, 138.4, 142.4 (C-2–4); 140.7 (С-1); 115.0, 124.8, 134.5, 163.0 (C-2–6 Ar) .

Future Directions

The future directions of this compound involve studying the reactivity of a wide range of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxides with dimedone . The results of this work are expected to more fully unleash the synthetic potential of the studied dienes .

properties

IUPAC Name

(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-9-11(13(14)15)8-18(16,17)12(9)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQUCNVICQKZSB-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CS(=O)(=O)C1=CC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(CS(=O)(=O)/C1=C\C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 2
2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 3
2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 4
2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 5
2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 6
2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide

Q & A

Q1: What unique heterocyclic systems can be synthesized using 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide as a building block?

A1: This compound serves as a versatile precursor for various heterocyclic systems. Notably, it enables the synthesis of sulfolanooctahydrochromenones [3] and sulfolanopyranochromenones. [4] Sulfolanooctahydrochromenones are synthesized through reactions with cyclic CH acids like dimedone. [2, 3] Conversely, sulfolanopyranochromenones are obtained by reacting the compound with 4-hydroxycoumarin. [4] These examples highlight the compound's utility in constructing diverse and complex heterocyclic frameworks with potential applications in medicinal chemistry and materials science.

  1. Reactions of 2‐Benzylidene‐3‐methyl‐4‐nitro‐2,5‐dihydrothiophene 1,1‐Dioxide with CH Acids.
  2. Reactions of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide with CH acids.
  3. Synthesis of sulfolanooctahydrochromenones from 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxides.
  4. Synthesis of sulfolanopyranochromenones by the reaction of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxides with 4-hydroxycoumarin.

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